(6R,7S,8S)-8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
Otobaphenol is a naturally occurring compound isolated from the plant Myristica otoba. It is a type of phenolic compound with the chemical structure 6-hydroxy-7-methoxy-2β,3α-dimethyl-4β-(3,4-methylenedioxyphenyl)tetralin
Preparation Methods
Synthetic Routes and Reaction Conditions
Otobaphenol can be synthesized through several methods. One common approach involves the use of nucleophilic aromatic substitution reactions. For example, the synthesis might start with a suitable aryl halide, which undergoes nucleophilic substitution with a hydroxyl group to form the phenol . Another method involves the use of Grignard reagents, where a phenyl magnesium halide reacts with oxygen and is subsequently hydrolyzed to form the phenol .
Industrial Production Methods
On an industrial scale, phenols, including otobaphenol, can be produced from coal tar. The middle oil fraction of coal tar, which contains phenol, cresol, and naphthalene, is processed to extract phenol. This involves cooling the fraction to separate naphthalene, followed by treatment with sulfuric acid and caustic soda to isolate phenol .
Chemical Reactions Analysis
Types of Reactions
Otobaphenol, like other phenolic compounds, undergoes various chemical reactions:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols, alkylated phenols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties, which can protect cells from oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of otobaphenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Otobaphenol shares structural similarities with other phenolic compounds, such as:
Cagayanin: (CAS#99096-51-2)
Guaiacin: (CAS#36531-08-5)
Wulignan A1: (CAS#117047-76-4)
Arisantetralone B: (CAS#1161947-96-1)
Schisandrone: (CAS#98619-25-1)
These compounds have similar phenolic structures but differ in their functional groups and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological effects
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(6R,7S,8S)-8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3/t11-,12+,20+/m1/s1 |
InChI Key |
TVALHGLZOXCNTD-JGRMJRGVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC4=C(C=C3)OCO4)O)OC |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC |
Origin of Product |
United States |
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